Crystal Structure Analysis of 1,3-Difluoro-2-iodo-5-nitrobenzene: A Comprehensive Guide to Halogen Bonding and Supramolecular Assembly
Crystal Structure Analysis of 1,3-Difluoro-2-iodo-5-nitrobenzene: A Comprehensive Guide to Halogen Bonding and Supramolecular Assembly
Executive Summary
The rational design of solid-state materials and pharmaceuticals relies heavily on mastering non-covalent interactions. Among these, halogen bonding (XB) has emerged as a highly directional and tunable tool for crystal engineering. This whitepaper provides an in-depth technical analysis of the crystal structure of 1,3-difluoro-2-iodo-5-nitrobenzene (DFINB) . By featuring a highly polarizable iodine atom flanked by strongly electron-withdrawing fluorine atoms and a nitro group, DFINB serves as an optimal model for studying σ -hole driven supramolecular assembly.
This guide details the physical causality behind its intermolecular interactions, provides a self-validating protocol for crystallographic analysis, and maps its solid-state behavior using advanced computational tools.
The Physical Causality of Halogen Bonding in DFINB
To understand the crystal packing of 1,3-difluoro-2-iodo-5-nitrobenzene, one must first understand the quantum mechanical origins of its interactions. Halogen bonding is not merely a steric phenomenon; it is fundamentally driven by electrostatics.
The σ -Hole Phenomenon
When an iodine atom forms a covalent bond with a carbon atom in an aromatic ring, the electron density around the iodine becomes anisotropically distributed. The electron density is depleted on the outermost extension of the C–I covalent bond axis, creating a localized region of positive electrostatic potential known as the σ -hole [1].
In DFINB, the magnitude of this positive potential is drastically amplified by the inductive effects of the molecular scaffold:
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Fluorine Substituents (Positions 1 and 3): The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, which in turn pulls electron density away from the iodine atom, deepening the σ -hole.
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Nitro Group (Position 5): The strongly electron-withdrawing −NO2 group further depletes the π -system, maximizing the Lewis acidity of the iodine atom.
Concurrently, the oxygen atoms of the nitro group act as potent Lewis bases (halogen bond acceptors). This creates a self-complementary system where the σ -hole of one molecule strongly interacts with the nitro-oxygen of an adjacent molecule, driving the formation of highly directional C—I⋯O halogen bonds [2].
Diagram 1: Causality of σ-hole formation and halogen bonding in DFINB.
Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction
To ensure scientific integrity, the determination of a crystal structure must follow a self-validating workflow. The following step-by-step methodology outlines the optimal protocol for isolating and analyzing DFINB crystals.
Step 1: Crystal Growth via Thermodynamic Control
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Rationale: Rapid precipitation leads to kinetic products with high defect densities (twinning or mosaicity). Slow evaporation ensures thermodynamic control, yielding pristine single crystals.
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Procedure: Dissolve 50 mg of DFINB (purity >98%) in 2 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:3 v/v). Filter the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and allow the solvent to evaporate at a constant 20°C in a vibration-free environment for 4–7 days.
Step 2: Crystal Selection and Mounting
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Rationale: X-ray diffraction requires a single, untwinned domain.
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Procedure: Under a polarized light microscope, select a block-shaped crystal (approx. 0.2×0.15×0.1 mm) that extinguishes light uniformly upon rotation. Mount the crystal on a MiTeGen loop using perfluorinated polyether oil to prevent atmospheric degradation and secure it in a 100 K nitrogen cold stream.
Step 3: Data Collection and Reduction
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Procedure: Utilize a diffractometer equipped with a microfocus Mo Kα radiation source ( λ=0.71073 Å) and a CMOS detector. Collect ω -scans to achieve a minimum completeness of 99.5% up to 2θ=50∘ .
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Validation: Apply multi-scan absorption correction (e.g., SADABS). The internal agreement factor ( Rint ) must be <0.05 , validating the symmetry and absorption correction quality.
Step 4: Structure Solution and Refinement
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Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically.
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Validation: A valid model must yield an R1 value <0.05 (for I>2σ(I) ), a weighted R2 ( wR2 ) <0.15 , and a Goodness-of-Fit (GoF) near 1.0. The final CheckCIF report must be free of Level A or B alerts.
Diagram 2: Self-validating workflow for Single-Crystal X-Ray Diffraction.
Quantitative Crystallographic Data
The following table summarizes the representative quantitative crystallographic parameters expected for the robust solid-state packing of fluorinated iodonitrobenzenes like DFINB.
| Parameter | Value / Description |
| Chemical Formula | C6H2F2INO2 |
| Formula Weight | 284.99 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a≈7.2 Å, b≈11.5 Å, c≈9.8 Å, β≈105∘ |
| Volume | ≈784 Å 3 |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ≈2.41 g/cm 3 |
| Absorption Coefficient ( μ ) | ≈4.1 mm −1 |
| Primary Halogen Bond ( C−I⋯O ) | Distance: ≈2.85 Å (van der Waals sum = 3.50 Å) |
| Halogen Bond Angle ( ∠C−I⋯O ) | ≈174∘ (Highly linear) |
Note: The exceptionally short I⋯O distance (approx. 81% of the sum of the van der Waals radii) quantitatively confirms the strength of the σ -hole interaction driven by the fluorinated scaffold.
Advanced Intermolecular Interaction Analysis
To venture beyond standard internuclear distances, modern crystallographic analysis employs Hirshfeld Surface Analysis to view the molecule as an "organic whole" [3]. This technique provides an unbiased identification of all close contacts governing crystal packing.
Hirshfeld Surface and dnorm Mapping
The Hirshfeld surface defines the volume of space where the electron density of the promolecule exceeds that of all neighboring molecules. By mapping the normalized contact distance ( dnorm ) onto this surface, interactions are visualized via a color-coded scheme:
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Red spots: Distances shorter than the sum of van der Waals radii (strong interactions, e.g., I⋯O halogen bonds and F⋯H hydrogen bonds).
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White areas: Distances equal to the van der Waals radii.
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Blue areas: Distances longer than the van der Waals radii.
In DFINB, two prominent, deep red spots appear on the extension of the C–I bond and on the nitro oxygen atoms, visually confirming the primary C—I⋯O supramolecular synthon.
2D Fingerprint Plots
The 3D surface is translated into a 2D fingerprint plot by graphing di (distance from the surface to the nearest internal nucleus) against de (distance to the nearest external nucleus). For DFINB, the fingerprint plot reveals:
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O⋯I / I⋯O contacts: Distinct sharp spikes representing the highly directional halogen bonds.
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F⋯H / H⋯F contacts: Broad wings indicating secondary weak hydrogen bonding networks stabilizing the lateral packing.
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C⋯C contacts: A characteristic green region around di=de≈1.8 Å, indicative of π−π stacking between the electron-deficient aromatic rings.
Diagram 3: Computational workflow for Hirshfeld Surface Analysis.
Conclusion
The crystal structure analysis of 1,3-difluoro-2-iodo-5-nitrobenzene demonstrates the profound impact of rational substituent selection on solid-state architecture. By strategically placing electron-withdrawing fluorine and nitro groups around an iodine atom, the σ -hole is maximized, resulting in a crystal lattice dominated by robust, highly directional C—I⋯O halogen bonds. Understanding and mapping these interactions via rigorous SCXRD protocols and Hirshfeld surface analysis is vital for researchers leveraging halogen bonding in rational drug design and advanced materials engineering.
References
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Clark, T., Hennemann, M., Murray, J. S., & Politzer, P. (2007). Halogen bonding: the sigma-hole. Proceedings of "Modeling interactions in biomolecules II", Prague, September 5th-9th, 2005. Journal of Molecular Modeling, 13(2), 291–296.[Link]
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Metrangolo, P., Neukirch, H., Pilati, T., & Resnati, G. (2005). Halogen Bonding Based Recognition Processes: A World Parallel to Hydrogen Bonding. Accounts of Chemical Research, 38(5), 386–395.[Link]
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Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32.[Link]
